REACTION_CXSMILES
|
[Si]([C:5]#[N:6])(C)(C)C.[NH2:7][C:8]1[CH:17]=[CH:16][C:11]([C:12]([NH:14][CH3:15])=[O:13])=[C:10]([F:18])[CH:9]=1.[C:19]1(=O)[CH2:22][CH2:21][CH2:20]1>C(O)(=O)C.O>[C:5]([C:19]1([NH:7][C:8]2[CH:17]=[CH:16][C:11]([C:12]([NH:14][CH3:15])=[O:13])=[C:10]([F:18])[CH:9]=2)[CH2:22][CH2:21][CH2:20]1)#[N:6]
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Name
|
|
Quantity
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29.7 g
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Type
|
reactant
|
Smiles
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[Si](C)(C)(C)C#N
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Name
|
|
Quantity
|
16.8 g
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Type
|
reactant
|
Smiles
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NC1=CC(=C(C(=O)NC)C=C1)F
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Name
|
|
Quantity
|
14 g
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Type
|
reactant
|
Smiles
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C1(CCC1)=O
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 80° C. for 24 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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EXTRACTION
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Details
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The suspension was extracted with ethyl acetate (3×200 mL)
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Type
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WASH
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Details
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Combined organic layers were washed with brine (4×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo to dryness
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Type
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CUSTOM
|
Details
|
The residue was triturated with a mixed solvent of hexanes and ethylether (20 mL-20 mL)
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Type
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CUSTOM
|
Details
|
to remove cyclobutanone cyanohydrin
|
Type
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FILTRATION
|
Details
|
The solid was collected by filtration
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(CCC1)NC1=CC(=C(C(=O)NC)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |